molecular formula C13H13BO3 B8570407 3-Phenyl-4-methoxyphenyl boronic acid

3-Phenyl-4-methoxyphenyl boronic acid

Cat. No. B8570407
M. Wt: 228.05 g/mol
InChI Key: OODAYTYTMKXJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4-methoxyphenyl boronic acid is a useful research compound. Its molecular formula is C13H13BO3 and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-4-methoxyphenyl boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-4-methoxyphenyl boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Phenyl-4-methoxyphenyl boronic acid

Molecular Formula

C13H13BO3

Molecular Weight

228.05 g/mol

IUPAC Name

(4-methoxy-3-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3

InChI Key

OODAYTYTMKXJFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-phenyl-4-bromoanisole (26.00 g, 0.0988 mol) in THF (240 mL) cooled to −75° C. under an atmosphere of argon was added n-BuLi (68 mL, 1.6 M, 0.109 mol) dropwise maintaining a temperature below −70° C. The resulting suspension was stirred for 30 minutes and triisopropylborate (34.2 mL, 27.87 g, 0.148 mol) was added dropwise. The mixture was warmed to 0° C. over 1 hour and 1.0 N HCl (190 mL) was slowly added and allowed to warm to RT overnight. The mixture was diluted with ether and the layers separated, the aqueous layer was extracted ether (3×) and the organic layers combined. The resulting organic layer was washed with water, brine and dried (Mg2SO4). The mixture was filtered, evaporated and the resulting reddish residue solidified overnight. The solid was collected and washed with hexane and dried under high vacuum to afford 17.29 g of 3-phenyl-4-methoxyphenyl boronic acid (77%). 1H NMR (300 MHz; DMSO-d6): δ 3.78 (s, 3H), 7.07 (d, J=8.1 Hz, 1H), 7.28–7.50 (m, 5H), 7.72–7.80 (m, 2H), 7.92 (brs, 2H).
Name
2-phenyl-4-bromoanisole
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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